Structural Simplicity as a Definitive Control in SAR Studies vs. Substituted Analogs
Depsidone (3580-77-6) is the unsubstituted core scaffold, lacking the hydroxyl, methyl, or aldehyde groups present on natural depsidones like physodic acid or lobaric acid [1]. In a study of MPP1 inhibition, physodic acid showed an IC50 of 30 μM in cell-based assays, while Depsidone itself is inactive, confirming the essential role of substitution for target engagement [2].
| Evidence Dimension | Biological Activity (MPP1 Inhibition) |
|---|---|
| Target Compound Data | No inhibition observed (inactive scaffold) |
| Comparator Or Baseline | Physodic Acid (natural depsidone) |
| Quantified Difference | Physodic acid: EC50 ~30 μM in tumor cell lines; Depsidone: inactive |
| Conditions | Cell-based assay, MPP1 inhibition [2] |
Why This Matters
For SAR studies, a known inactive core scaffold is essential to validate that observed activity is due to specific substituents rather than the tricyclic framework itself.
- [1] Ibrahim, S. R. M., et al. (2018). Biologically active fungal depsidones: Chemistry, biosynthesis, structural characterization, and bioactivities. Fitoterapia, 129, 317-365. View Source
- [2] Talapatra, S. K., et al. (2016). Depsidones from Lichens as Natural Product Inhibitors of M-Phase Phosphoprotein 1. Journal of Natural Products, 79(6), 1576-1585. View Source
